molecular formula C21H26O2 B601942 17-Keto drospirenone CAS No. 116298-21-6

17-Keto drospirenone

Numéro de catalogue B601942
Numéro CAS: 116298-21-6
Poids moléculaire: 310.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-Keto drospirenone is an intermediate for the production of Drospirenone from Androstenedione . It has a molecular formula of C21H26O2 and a molecular weight of 310.43 .


Synthesis Analysis

The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation .


Molecular Structure Analysis

The molecular structure of 17-Keto drospirenone is represented by the molecular formula C21H26O2 . The InChI representation of the molecule is InChI=1S/C21H26O2/c1-20-5-3-10 (22)7-16 (20)11-8-12 (11)17-15 (20)4-6-21 (2)18 (17)13-9-14 (13)19 (21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1 .


Physical And Chemical Properties Analysis

17-Keto drospirenone has a molecular weight of 310.43 .

Applications De Recherche Scientifique

Hypertension Treatment in Postmenopausal Women

Specific Scientific Field

This application falls under the field of Cardiovascular Pharmacology .

Summary of the Application

Drospirenone (DRSP) is a novel progestin with aldosterone receptor antagonist activity developed for hormone replacement therapy (HRT) as DRSP/17β-estradiol (DRSP/E2). It has been investigated for its additive effect on 24-h ambulatory blood pressure (BP) in postmenopausal women with hypertension treated with enalapril maleate (ENA) .

Methods of Application or Experimental Procedures

This was a double-blind, randomized, two-parallel group trial. Twenty-four nonsmoking postmenopausal women receiving 10 mg of ENA twice a day before the study were randomized to DRSP/E2 + ENA (n = 12) or placebo (P) + ENA (n = 12) for 14 days. Twenty-four-hour ambulatory BP, plasma renin activity, and serum aldosterone were determined at baseline and on day 14 .

Results or Outcomes

Compared to placebo, 24-h mean BP in the DRSP/E2 + ENA group decreased significantly from baseline (139/80 mm Hg), systolic (−9 5 mm Hg, P = .014) and diastolic (−5 4 mm Hg, P = .007). Essentially no change from baseline (139/83 mm Hg) in systolic or diastolic 24-h ambulatory BP were observed in the P + ENA group .

Contraception During Lactation

Specific Scientific Field

This application falls under the field of Reproductive Medicine .

Summary of the Application

Drospirenone is used in oral contraception during lactation. It is considered a relatively safe solution for women desiring to continue feeding their infant with their milk while using hormonal contraception .

Methods of Application or Experimental Procedures

The study conducted a thorough search across various databases, including the National Library of Medicine (PubMed), and the Cochrane Database, Drugs and Lactation Database (LactMed). The search utilized specific phrases such as: “lactation” and “breastfeeding” and “oral contraception” with “drospirenone” .

Results or Outcomes

Based on published scientific reports, progestogen hormonal contraceptives can be considered a relatively safe solution for women desiring to continue feeding their infant with their milk while using hormonal contraception .

Combined Oral Contraceptives

Specific Scientific Field

This application falls under the field of Reproductive Pharmacology .

Summary of the Application

Drospirenone is used in combined oral contraceptives. It has been compared to other progestogens like gestodene (GSD) and desogestrel (DSG) in terms of contraceptive effectiveness, cycle control, and side effects .

Methods of Application or Experimental Procedures

The study involved a systematic review of randomized trials reporting clinical outcomes. The Cochrane Controlled Trials Register, MEDLINE, and EMBASE databases were searched .

Results or Outcomes

The contraceptive effectiveness of drospirenone was found to be similar to that of gestodene and desogestrel. It also had a similar pattern of spotting, breakthrough bleeding, and absence of withdrawal bleeding .

Hormone Replacement Therapy

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Drospirenone is used in hormone replacement therapy (HRT) for postmenopausal women. It has been designed to have no androgenic or estrogenic actions and to be closer in activity to the physiological hormone progesterone .

Methods of Application or Experimental Procedures

The study involved a thorough review of various databases, including the National Library of Medicine (PubMed), and the Cochrane Database .

Results or Outcomes

The new molecules trimegestone, drospirenone, and dienogest have antiandrogenic activity. Drospirenone and dienogest are not androgenic and, therefore, have no negative effect on the lipid profile .

Safety And Hazards

Drospirenone, a related compound, may damage fertility or the unborn child (H360). Precautionary measures include obtaining, reading, and following all safety instructions before use .

Propriétés

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUTUSVKXLWMPF-RZSXWSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151336
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Keto drospirenone

CAS RN

116298-21-6
Record name 17-Keto drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-KETO DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Keto drospirenone
Reactant of Route 2
17-Keto drospirenone
Reactant of Route 3
17-Keto drospirenone
Reactant of Route 4
17-Keto drospirenone
Reactant of Route 5
17-Keto drospirenone
Reactant of Route 6
17-Keto drospirenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.